molecular formula C7H16N2O B057628 N-(3-Aminopropyl)morpholine CAS No. 123-00-2

N-(3-Aminopropyl)morpholine

Cat. No. B057628
CAS RN: 123-00-2
M. Wt: 144.21 g/mol
InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Aminopropyl)morpholine involves a series of steps starting from basic building blocks like ethanolamine and morpholine. A study describes a synthesis route of N-(2-aminoethyl)morpholine, which can be adapted for N-(3-Aminopropyl)morpholine by altering the carbon chain length of the starting materials (Zhao Ru-ming, 2000). Another approach involves the use of sulfinamides as protecting groups for amines, facilitating the transformation of amino alcohols into morpholines (Sven P. Fritz et al., 2011).

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)morpholine showcases a morpholine ring attached to a 3-aminopropyl side chain. A study on the synthesis and crystal structure of related compounds provides insights into the bond formations and the spatial arrangement of the molecule (X. Ji et al., 2018). This information is crucial for understanding the compound's reactivity and interaction with other molecules.

Scientific Research Applications

  • Energetic and Structural Effects : N-(3-Aminopropyl)morpholine has been studied for its energetic effects related to the substitution of hydrogen in the morpholine amino group. This research provides insights into the energetic impacts of aminoalkyl substituents, which is crucial for understanding the thermochemical properties of morpholine derivatives (Freitas, Silva, & Silva, 2018).

  • Medicinal Chemistry : This compound has been utilized in the synthesis of pharmaceutical drugs. For example, it played a role in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating its potential in the development of antiviral medications (Kauffman et al., 2000).

  • Synthesis of Morpholines : It is used in the conversion of amino alcohols into morpholines, indicating its role in the synthesis of complex organic compounds. This process is significant in the pharmaceutical industry, especially for the production of antidepressants like reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

  • Tripodal Amine Synthesis : Research shows its application in creating new asymmetrical tripodal amines, which have potential uses in various chemical processes and syntheses (Rezaeivala, Salehzadeh, Keypour, Ng, & Valencia, 2016).

  • Thermochemical Studies : It's been involved in thermochemical studies to understand the energetic effects of alkyl groups on the nitrogen of the morpholine structure. Such studies are crucial for the development of new chemical entities with specific energetic properties (Freitas, Silva, Paiva, & Ribeiro da Silva, 2017).

  • Peptidomimetic Chemistry : The compound has applications in peptidomimetic chemistry, as seen in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is used in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

  • Enzymatic Ring-Opening Polymerization : It has been used in the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives, a novel route to synthesize poly(ester amide)s, indicating its potential in polymer chemistry (Feng, Klee, Keul, & Höcker, 2000).

Safety And Hazards

“N-(3-Aminopropyl)morpholine” is moderately toxic by several routes . It is a severe skin and eye irritant . It is combustible and can react with oxidizing materials . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The “N-(3-Aminopropyl)morpholine” market is experiencing steady growth trends and is expected to continue its positive trajectory in the coming years . A key factor driving the market’s growth is the rising demand for “N-(3-Aminopropyl)morpholine” in various industries such as pharmaceuticals, agriculture, and personal care .

properties

IUPAC Name

3-morpholin-4-ylpropan-1-amine
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InChI

InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUBYKUYUSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Record name N-AMINOPROPYLMORPHOLINE
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DSSTOX Substance ID

DTXSID4041521
Record name 4-Morpholinepropanamine
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Molecular Weight

144.21 g/mol
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Physical Description

N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid
Record name N-AMINOPROPYLMORPHOLINE
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Product Name

N-(3-Aminopropyl)morpholine

CAS RN

123-00-2
Record name N-AMINOPROPYLMORPHOLINE
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Record name 4-(3-Aminopropyl)morpholine
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Record name N-(3-Aminopropyl)morpholine
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Record name 3-Morpholinopropylamine
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Record name N-(3-AMINOPROPYL)MORPHOLINE
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Synthesis routes and methods I

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 3-morpholinylpropylphthalimide (219 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
3-morpholinylpropylphthalimide
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

One mole of morpholine is reacted with 1.1 moles of acrylonitrile, added at about 28° C. with about 0.05 moles of a basic triamine, such as triethylamine, as a catalyst. The reaction is exothermic. After stirring for about 5 hours, the reaction mixture is distilled free of unreacted acrylonitrile. The resulting acrylonitrile adduct is reduced to the amine at 100° C. -150° C. under 1000 psig hydrogen using a copper catalyst. The resulting product is distilled to purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
triamine
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
NA Ikmal Hisham, H Khaledi, H Mohd Ali… - Journal of Coordination …, 2012 - Taylor & Francis
Two flexidentate Schiff-base ligands condensed from salicylaldehyde or 5-chlorosalicylaldehyde with N-(3-aminopropyl)morpholine were prepared in situ and reacted with Zn(II) and Cu…
Number of citations: 4 www.tandfonline.com
VLS Freitas, CAO Silva, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
Experimental and computational studies were performed in this work with the aim of evaluating and understanding the energetic effect inherent to the substitution of the hydrogen of the …
Number of citations: 5 www.sciencedirect.com
NA Ikmal Hisham - 2013 - studentsrepo.um.edu.my
Two flexidentate Schiff-base ligands condensed from salicylaldehyde or 5-chlorosalicylaldehyde with N-(3-aminopropyl)morpholine were prepared in situ and reacted with zinc(II), …
Number of citations: 3 studentsrepo.um.edu.my
M Rezaeivala, S Salehzadeh, H Keypour… - Arabian Journal of …, 2016 - Elsevier
A new asymmetrical tripodal amine, [H 3 L 2 ]Br 3 containing morpholine moiety was prepared from reacting of one equivalent of N-(3-aminopropyl)morpholine and two equivalents of …
Number of citations: 5 www.sciencedirect.com
NAI Hisham - 2013 - search.proquest.com
Two flexidentate Schiff-base ligands condensed from salicylaldehyde or 5-chlorosalicylaldehyde with N-(3-aminopropyl) morpholine were prepared in situ and reacted with zinc (II), …
Number of citations: 0 search.proquest.com
CES Alvaro, AD Ayala… - Journal of Physical …, 2011 - Wiley Online Library
The kinetics of the reactions of 2,4‐dinitrofluorobenzene (DNFB) and 2,4‐dinitrochlorobenzene (DNClB) with 2‐guanidinobenzimidazole (2‐GB) at 40 ± 0.2 C in dimethylsulphoxide (…
Number of citations: 14 onlinelibrary.wiley.com
MB Tehrani, Z Rezaei, M Asadi… - Chemistry & …, 2019 - Wiley Online Library
A new series of coumarin‐3‐carboxamide‐N‐morpholine hybrids 5a–5l was designed and synthesized as cholinesterases inhibitors. The synthetic approach for title compounds was …
Number of citations: 30 onlinelibrary.wiley.com
NS Donskaya, OA Antonkina, EN Glukhan… - Pharmaceutical …, 2004 - Springer
4-Chloro-N-(3-morpholinopropyl) benzamide (befol, I) is an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors [1]. The commercial production of …
Number of citations: 1 link.springer.com
P Singhsa, H Manuspiya, R Narain - Polymer Chemistry, 2017 - pubs.rsc.org
The reversible addition–fragmentation chain transfer (RAFT) polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was studied. A detailed …
Number of citations: 15 pubs.rsc.org
P Chakraborty, J Adhikary, B Ghosh, R Sanyal… - Inorganic …, 2014 - ACS Publications
A library of 15 dicopper complexes as synthetic analogues of catechol oxidase has been synthesized with the aim to determine the relationship between the electrochemical behavior of …
Number of citations: 77 pubs.acs.org

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